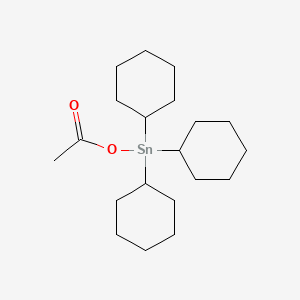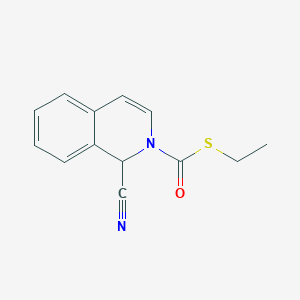
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate is a synthetic organic compound that belongs to the isoquinoline family Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Isoquinoline Core: Starting from a suitable aromatic precursor, the isoquinoline core can be synthesized through cyclization reactions.
Introduction of Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.
Carbothioate Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the cyano group to amine.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Using halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving isoquinoline derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive isoquinoline compounds.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mecanismo De Acción
The mechanism of action of s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate would depend on its specific interactions with molecular targets. Typically, isoquinoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The cyano and carbothioate groups might contribute to binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
s-Ethyl 1-cyanoisoquinoline-2(1h)-carboxylate: Similar structure but with a carboxylate group instead of carbothioate.
s-Methyl 1-cyanoisoquinoline-2(1h)-carbothioate: Similar structure but with a methyl group instead of ethyl.
1-Cyanoisoquinoline-2(1h)-carbothioate: Lacks the s-ethyl group.
Uniqueness
s-Ethyl 1-cyanoisoquinoline-2(1h)-carbothioate is unique due to the presence of both the cyano and carbothioate groups, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
17954-38-0 |
|---|---|
Fórmula molecular |
C13H12N2OS |
Peso molecular |
244.31 g/mol |
Nombre IUPAC |
S-ethyl 1-cyano-1H-isoquinoline-2-carbothioate |
InChI |
InChI=1S/C13H12N2OS/c1-2-17-13(16)15-8-7-10-5-3-4-6-11(10)12(15)9-14/h3-8,12H,2H2,1H3 |
Clave InChI |
GCDCPALIVWAHIG-UHFFFAOYSA-N |
SMILES canónico |
CCSC(=O)N1C=CC2=CC=CC=C2C1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


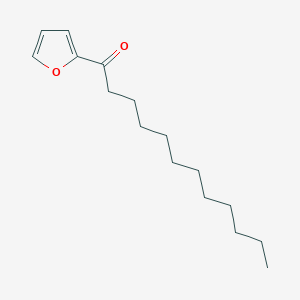
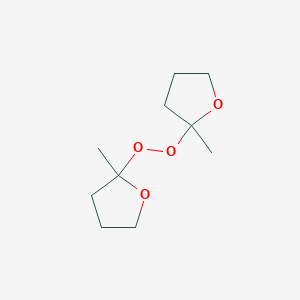

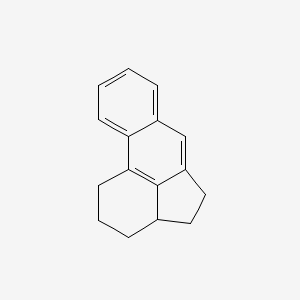
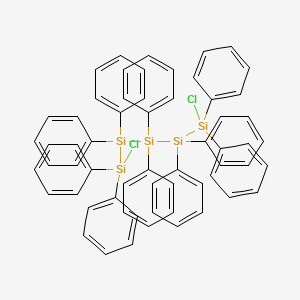
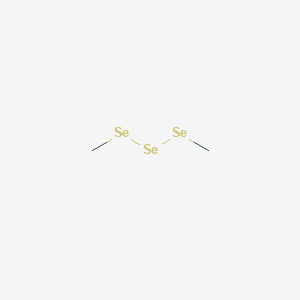
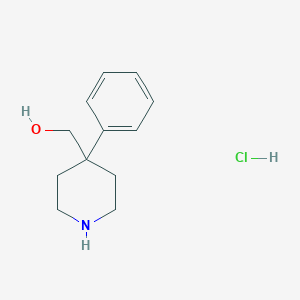

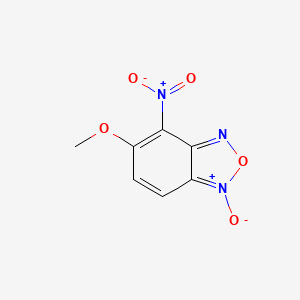


![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
